2-(Trimethylsilyl)tridec-1-EN-3-OL
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Overview
Description
2-(Trimethylsilyl)tridec-1-EN-3-OL: is an organic compound characterized by the presence of a trimethylsilyl group attached to a tridecenol backbone. This compound is notable for its applications in organic synthesis, particularly in the protection of alcohols and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)tridec-1-EN-3-OL typically involves the reaction of tridecenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of a silyl ether, which protects the hydroxyl group of the alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)tridec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry: 2-(Trimethylsilyl)tridec-1-EN-3-OL is widely used in organic synthesis as a protecting group for alcohols. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and reactivity. It is also employed in the synthesis of pharmaceuticals where protection of hydroxyl groups is necessary .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in protecting functional groups makes it valuable in the manufacture of complex organic compounds .
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)tridec-1-EN-3-OL involves the formation of a silyl ether, which protects the hydroxyl group of the alcohol. This protection is achieved through an S_N2-like mechanism where the alcohol attacks the silicon atom, displacing the chloride ion. The resulting silyl ether is stable under various reaction conditions, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
- 2-(Trimethylsilyl)ethanol
- 2-(Trimethylsilyl)propanol
- 2-(Trimethylsilyl)butanol
Comparison: Compared to these similar compounds, 2-(Trimethylsilyl)tridec-1-EN-3-OL has a longer carbon chain, which can influence its reactivity and solubility. The presence of the double bond in the tridecenol backbone also adds to its uniqueness, providing additional sites for chemical modification .
Properties
CAS No. |
58672-92-7 |
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Molecular Formula |
C16H34OSi |
Molecular Weight |
270.53 g/mol |
IUPAC Name |
2-trimethylsilyltridec-1-en-3-ol |
InChI |
InChI=1S/C16H34OSi/c1-6-7-8-9-10-11-12-13-14-16(17)15(2)18(3,4)5/h16-17H,2,6-14H2,1,3-5H3 |
InChI Key |
QKYVKSZAQKJLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=C)[Si](C)(C)C)O |
Origin of Product |
United States |
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